molecular formula C6H6N4OS B595602 6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one CAS No. 100047-42-5

6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one

Cat. No. B595602
M. Wt: 182.201
InChI Key: AERITGXHLJUXPT-UHFFFAOYSA-N
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Description

“6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one” is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves the preparation of intermediates . A versatile and efficient chemical approach has been reported for the synthesis of these molecules . The strategy involves the concise preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives include the preparation of intermediates and their efficient derivatisation .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are largely determined by their molecular structure . Further analysis would require specific experimental data.

Scientific Research Applications

  • Herbicidal Activity : Some derivatives of pyrazolo[3,4-d]pyrimidine-4-one, closely related to the compound , have shown significant herbicidal activities. For instance, certain compounds demonstrated good inhibition activities against the root of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at a dosage of 100 mg/L (Luo, Zhao, Zheng, & Wang, 2017).

  • Nucleoside Analogues : The synthesis of pyrazolo[3,4-d]pyrimidin-3-one nucleosides, which are analogues of guanosine, adenosine, and inosine, has been described. These compounds have potential applications in medicinal chemistry (Anderson, Cottam, Larson, Nord, Revankar, & Robins, 1990).

  • Anticancer and Antiviral Applications : A study synthesized several 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides and tested them for biological activity. Some of these compounds showed significant activity against measles in vitro and exhibited moderate antitumor activity against L1210 and P388 leukemia (Petrie, Cottam, Mckernan, Robins, & Revankar, 1985).

  • Analgesic Activity : Newly synthesized 1-benzoyl-substituted-6-(methylthio)-4-chloro-1H-pyrazolo[3,4-d]pyrimidines were found to be non-toxic and displayed pronounced analgesic activity in experimental models (Ofitserova, Alekseeva, Shklyarenko, & Yakovlev, 2020).

  • Antimicrobial Agents : A study focused on the synthesis of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives and evaluated their antibacterial and antifungal activity. The compounds showed significant antimicrobial activity (Khobragade, Bodade, Konda, Dawane, & Manwar, 2010).

properties

IUPAC Name

6-methylsulfanyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c1-12-6-7-2-3-4(8-6)9-10-5(3)11/h2H,1H3,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERITGXHLJUXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C(=N1)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652828
Record name 6-(Methylsulfanyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one

CAS RN

100047-42-5
Record name 1,2-Dihydro-6-(methylthio)-3H-pyrazolo[3,4-d]pyrimidin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100047-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Methylsulfanyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
J Liu, X Wang - ACS Combinatorial Science, 2011 - ACS Publications
A concise and highly divergent synthetic route has been developed to rapidly access 1,3,6-trisubstituted pyrazolopyrimidines. The synthesis features a microwave assisted one-pot N1-…
Number of citations: 13 pubs.acs.org
D Kim, SY Kim, D Kim, NG Yoon, J Yun, KB Hong… - Bioorganic …, 2020 - Elsevier
TNF Receptor Associated Protein 1 (TRAP1) is a mitochondrial paralog of Hsp90 related to the promotion of tumorigenesis in various cancers via maintaining mitochondrial integrity, …
Number of citations: 12 www.sciencedirect.com

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